Cas no 58098-51-4 (2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde)
![2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde structure](https://nl.kuujia.com/scimg/cas/58098-51-4x500.png)
58098-51-4 structure
Productnaam:2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde
2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde Chemische en fysische eigenschappen
Naam en identificatie
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- 2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde
- Aurechinulin
- 2-[2-[3-[[2-(1,1-Dimethyl-2-propenyl)-6-(3-methyl-2-butenyl)-1H-indol-3-yl]methylene]-10-methyl-2,5-dioxo-1,4-diazaspiro[5.5]undec-8-en-7-yl]vinyl]-3,6-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde
- 1,4-Diazaspiro(5.5)undecane, benzaldehyde deriv.
- 58098-51-4
- 4P1749F2KF
- Alkaloid E 6, from aspergillus amstelodami
- UNII-4P1749F2KF
- Q27896402
- Cryptoechinuline B
- Benzaldehyde, 2-(2-(3-((2-(1,1-dimethyl-2-propenyl)-6-(3-methyl-2-butenyl)-1H-indol-3-yl)methylene)-10-methyl-2,5-dioxo-1,4-diazaspiro(5.5)undec-8-en-7-yl)ethenyl)-3,6-dihydroxy-5-(3-methyl-2-butenyl)-
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- Inchi: InChI=1S/C43H49N3O5/c1-9-42(7,8)39-33(31-18-14-28(13-10-25(2)3)20-35(31)44-39)22-36-40(50)46-43(41(51)45-36)23-27(6)12-16-30(43)17-19-32-34(24-47)38(49)29(21-37(32)48)15-11-26(4)5/h9-12,14,16-22,24,27,30,44,48-49H,1,13,15,23H2,2-8H3,(H,45,51)(H,46,50)/b19-17+,36-22+
- InChI-sleutel: DTORJNDWFNFRER-KDGMUUDPSA-N
- LACHT: CC1CC2(NC(=O)\C(NC2=O)=C/c2c([nH]c3cc(CC=C(C)C)ccc23)C(C)(C)C=C)C(\C=C\c2c(O)cc(CC=C(C)C)c(O)c2C=O)C=C1 |c:53,(3.14,-7.1,;3.29,-5.46,;2.24,-4.41,;1.79,-2.92,;.45,-3.51,;-1.05,-3.07,;-1.64,-4.41,;-1.5,-1.57,;-.15,-.67,;1.2,-1.57,;2.09,-.23,;-2.69,-.67,;-4.19,-1.12,;-5.53,-.52,;-6.73,-1.57,;-5.98,-3.07,;-6.58,-4.41,;-5.53,-5.61,;-5.83,-7.1,;-4.64,-8.15,;-3.14,-8,;-2.24,-9.35,;-2.09,-6.8,;-4.04,-5.31,;-3.59,-3.81,;-4.49,-2.62,;-5.83,.97,;-7.48,.82,;-4.34,1.42,;-6.28,2.47,;-5.38,3.66,;3.29,-2.47,;3.89,-1.12,;4.94,-.08,;4.64,1.42,;6.13,2.32,;7.48,1.57,;6.13,3.81,;4.64,4.56,;4.64,6.21,;3.29,6.95,;3.29,8.45,;1.94,9.35,;4.64,9.35,;3.44,3.81,;1.94,4.71,;3.44,2.32,;1.94,1.72,;.6,2.62,;4.64,-3.21,;4.64,-4.71,)|
Berekende eigenschappen
- Exacte massa: 687.36722167Da
- Monoisotopische massa: 687.36722167Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 51
- Aantal draaibare bindingen: 10
- Complexiteit: 1480
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 132Ų
- XLogP3: 9.9
2-(2-{3-[2-(1,1-dimethyl-allyl)-6-(3-methyl-but-2-enyl)-indol-3-ylmethylene]-10-methyl-2,5-dioxo-1,4-diaza-spiro[5.5]undec-8-en-7-yl}-vinyl)-3,6-dihydroxy-5-(3-methyl-but-2-enyl)-benzaldehyde Gerelateerde literatuur
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Raha Orfali,Mahmoud A. Aboseada,Nada M. Abdel-Wahab,Hossam M. Hassan,Shagufta Perveen,Fuad Ameen,Eman Alturki,Usama Ramadan Abdelmohsen RSC Adv. 2021 11 17116
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2. Structure determination of two extractives from Aspergillus amstelodami by nuclear magnetic resonance spectroscopyGiuseppe Gatti,Rosanna Cardillo,Claudio Fuganti,Dario Ghiringhelli J. Chem. Soc. Chem. Commun. 1976 435
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